molecular formula C9H12N2O3 B7575347 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid

2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid

Cat. No. B7575347
M. Wt: 196.20 g/mol
InChI Key: QWHIQYYWVLJMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid, also known as MPMAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid has been shown to have antioxidant and anti-inflammatory effects, which could be beneficial for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which could have beneficial effects on cognitive function. 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid has also been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory effects, as well as effects on neurotransmitter levels and immune function. 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid has been shown to increase the levels of certain antioxidant enzymes, such as superoxide dismutase and catalase, which could help to protect cells from oxidative damage. Additionally, 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which could help to reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid in lab experiments is its versatility. 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid can be easily synthesized and modified to create derivatives with different chemical and biological properties. Additionally, 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid has been shown to be relatively stable and non-toxic, making it a safe and reliable compound to work with. However, one of the limitations of using 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are many potential future directions for research on 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid. One area of interest is the development of 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid derivatives with improved biological activity and pharmacokinetic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid and its effects on various signaling pathways. Finally, there is a need for more in vivo studies to evaluate the potential therapeutic applications of 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid in various disease models.

Synthesis Methods

2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid can be synthesized through a multistep process involving the reaction of 2-methoxypyridine with formaldehyde and subsequent reduction with sodium borohydride. This process results in the formation of 2-(2-methoxypyridin-3-yl)ethanol, which can be further converted into 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid through the reaction with chloroacetic acid.

properties

IUPAC Name

2-[(2-methoxypyridin-3-yl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-14-9-7(3-2-4-11-9)5-10-6-8(12)13/h2-4,10H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHIQYYWVLJMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.